2,5-Dichloro-3-(chloromethyl)thiophene
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Overview
Description
2,5-Dichloro-3-(chloromethyl)thiophene is an organosulfur compound with the molecular formula C5H3Cl3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions and a chloromethyl group at the 3 position of the thiophene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3-(chloromethyl)thiophene typically involves the chlorination of 3-methylthiophene. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to prevent over-chlorination and ensuring an inert atmosphere to avoid unwanted side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced catalytic systems and purification techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3-(chloromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms and the chloromethyl group can be substituted by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or to modify the thiophene ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used, often in an acidic medium.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation Reactions: Products include thiophene sulfoxides and sulfones.
Reduction Reactions: Products include dechlorinated thiophenes and modified thiophene rings.
Scientific Research Applications
2,5-Dichloro-3-(chloromethyl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-(chloromethyl)thiophene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. The chloromethyl group is particularly reactive, allowing the compound to act as an alkylating agent. This reactivity is exploited in the design of molecules with specific biological activities .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorothiophene: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
3-Chloromethylthiophene: Contains only one chlorine atom, resulting in different reactivity and properties.
2,5-Dibromothiophene: Similar structure but with bromine atoms instead of chlorine, leading to different chemical behavior.
Uniqueness
2,5-Dichloro-3-(chloromethyl)thiophene is unique due to the presence of both chlorine atoms and a chloromethyl group, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2,5-dichloro-3-(chloromethyl)thiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3S/c6-2-3-1-4(7)9-5(3)8/h1H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHFSFYPTBVADG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CCl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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